

Application Notes: Analysis of the Bell P-59 Airacomet Manufacturing Process

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: XP-59

Cat. No.: B15567716

[Get Quote](#)

These notes provide a detailed analysis of the manufacturing and assembly protocols for the Bell P-59 Airacomet, the first jet-powered aircraft built in the United States. The information is structured to provide a clear, sequential understanding of the key fabrication and assembly stages.

Quantitative Data Summary

Production of the P-59 was limited, serving primarily as a developmental platform. The following table summarizes key quantitative data regarding the aircraft's specifications and production run.

Parameter	Value
Crew	1
Length	38 ft 10 in (11.84 m)
Wingspan	45 ft 6 in (13.87 m)
Height	12 ft 4 in (3.76 m)
Gross Weight	11,040 lb (5,008 kg)
Powerplant	2 × General Electric J31-GE-5 turbojets
Thrust per Engine	2,000 lbf (8.9 kN)
Maximum Speed	413 mph (665 km/h) at 30,000 ft (9,144 m)
Total Production	66 aircraft (including prototypes)
Primary Material	Stressed-skin aluminum alloy construction

Manufacturing and Assembly Protocols

The construction of the P-59 utilized conventional mid-20th-century aircraft manufacturing techniques, adapted for the novel jet engine integration. The process was characterized by a semi-monocoque fuselage design and a focus on structural integrity to accommodate the new propulsion system.

Protocol 2.1: Fuselage Assembly

- Substructure Fabrication:** The fuselage was built around a series of formed aluminum alloy bulkheads and stringers. These components were created using hydraulic presses and drop hammers with specialized dies.
- Skin Paneling:** Sheets of aluminum alloy were cut to shape and riveted to the underlying framework of bulkheads and stringers. Flush-mounted riveting was used on forward sections to maintain laminar airflow, while standard round-head rivets were used elsewhere.
- Cockpit Integration:** The cockpit assembly, including the pilot's seat, controls, and instrument panel, was a prefabricated module that was lowered into the forward fuselage section before

the upper skin panels were attached.

- **Section Mating:** The fuselage was constructed in forward, center, and aft sections, which were then joined together using circumferential butt straps and extensive riveting.

Protocol 2.2: Wing and Empennage Construction

- **Spar and Rib Assembly:** The main wing structure was based on two primary spars made of built-up aluminum sections. Ribs, stamped from aluminum sheet, were positioned along the spars to define the airfoil shape.
- **Skin Application:** Similar to the fuselage, the wing's stressed-skin covering was riveted to the spar and rib substructure.
- **Control Surface Installation:** Ailerons, elevators, and the rudder were constructed as separate assemblies with their own internal spars and ribs. They were then attached to the main wing and tail surfaces using hinge fittings.
- **Wing-to-Fuselage Mating:** The completed wing assembly was attached to the center fuselage section. This critical joint was heavily reinforced to handle flight loads and the weight of the engines, which were mounted within the wing roots.

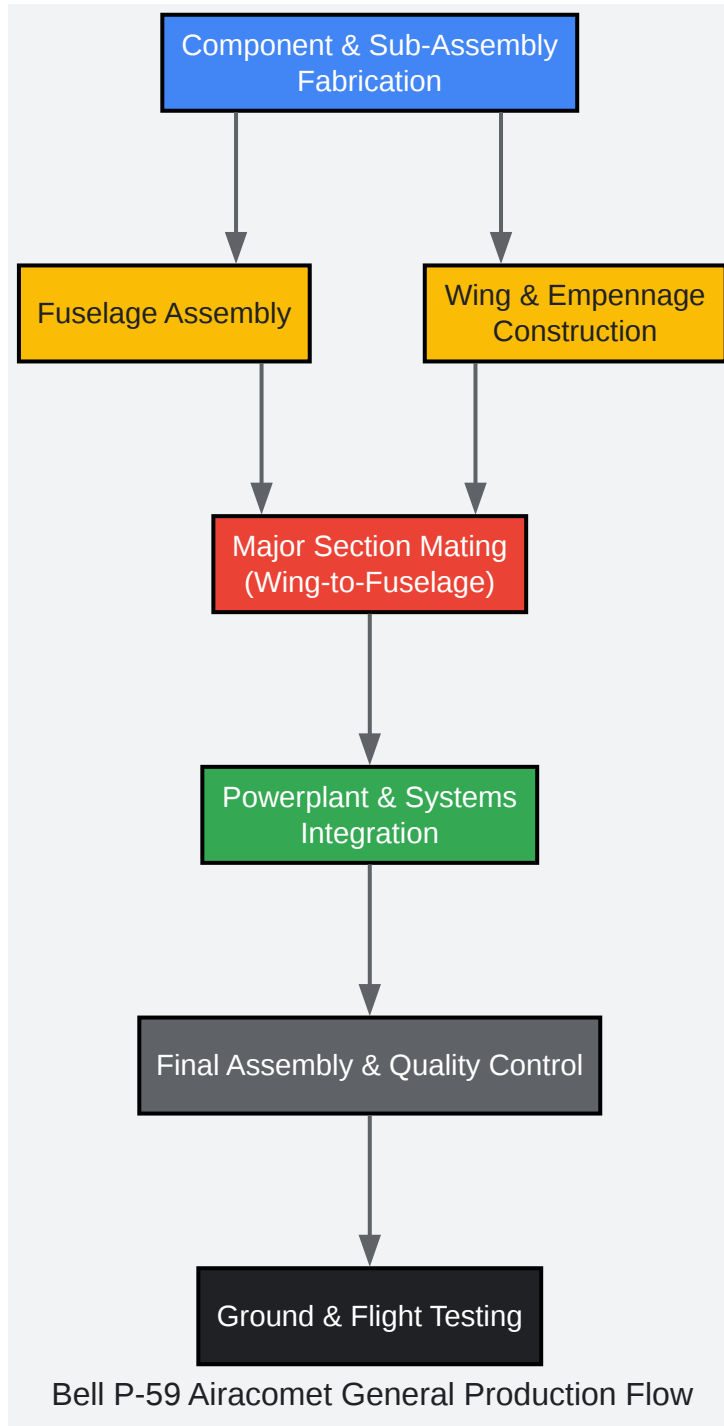
Protocol 2.3: Powerplant and Systems Integration

- **Engine Nacelle Preparation:** The nacelles for the General Electric J31 turbojet engines were integrated directly into the wing roots, flush with the fuselage. This required heavily reinforced structures to manage engine thrust and vibration.
- **Engine Installation:** The J31 engines were hoisted and carefully maneuvered into the nacelles. Mounting points on the main wing spar and reinforced fuselage bulkheads secured the engines in place.
- **Systems Routing:** Fuel lines, electrical wiring, and hydraulic lines were routed from the engines through dedicated channels in the fuselage and wings to the cockpit and control surfaces. This was a complex step due to the novel requirements of the jet engines compared to piston-engine aircraft.

- Final Assembly: The landing gear, canopy, and armament were installed in the final stages of production before the aircraft was sent for ground testing and flight trials.

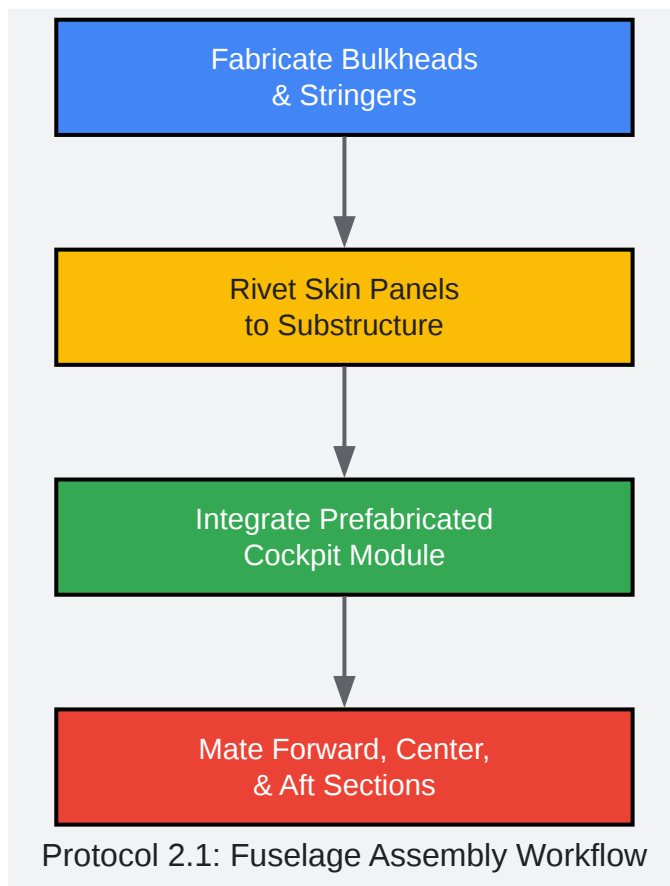
Visualized Production Workflow

The following diagrams illustrate the logical flow of the Bell P-59's manufacturing process.



[Click to download full resolution via product page](#)

Caption: High-level workflow of the P-59 manufacturing process.



[Click to download full resolution via product page](#)

Caption: Detailed workflow for the P-59 fuselage assembly protocol.

- To cite this document: BenchChem. [Application Notes: Analysis of the Bell P-59 Airacomet Manufacturing Process]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15567716#analyzing-the-manufacturing-techniques-of-the-bell-p-59\]](https://www.benchchem.com/product/b15567716#analyzing-the-manufacturing-techniques-of-the-bell-p-59)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com